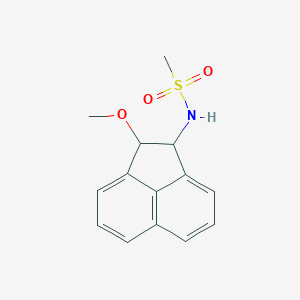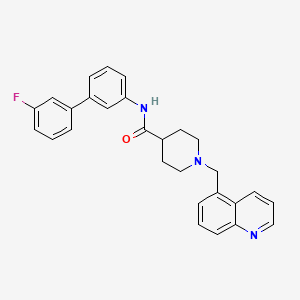
2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
The compound “2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone” is a complex organic molecule. It contains a quinazolinone core, which is a type of heterocyclic compound . The benzylamino and 4-methylphenyl groups are substituents on the quinazolinone core .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinazolinone core with the benzylamino and 4-methylphenyl groups attached at the 2 and 7 positions, respectively .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the benzyl group could potentially undergo oxidation and reduction reactions . The quinazolinone core could also participate in various reactions .Applications De Recherche Scientifique
Antitumor Activity and Molecular Insights 2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone and its analogs have been studied for their potential antitumor properties. Research shows that specific derivatives, such as 2-thieno-4(3H)-quinazolinone analogs, exhibit significant antitumor activity. These compounds have been evaluated using various cancer cell lines, demonstrating promising GI(50) values, which indicate their potential as antitumor agents. Molecular modeling and QSAR techniques have furthered understanding of the pharmacophoric requirements for these quinazolinone derivatives, suggesting their utility as templates for developing more potent antitumor agents (Al-Obaid et al., 2009).
Antimalarial and Antibacterial Properties Derivatives of 2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydro-5(6H)-quinazolinone have also shown potent antimalarial and antibacterial properties. One study involving a series of 6-[(arylamino)methyl]-2,4-quinazolinediamines, including analogs of the compound of interest, demonstrated significant antimalarial and antibacterial activities. These findings indicate the potential for these compounds in treating infectious diseases, showcasing their broad spectrum of biological effects (Elslager et al., 1983).
Antiviral and Antimicrobial Activities Research on 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives has revealed moderate to good antiviral activities against various viral infections. Specifically, compound III-31 has been identified for its antiviral activity through induction of up-regulation of defensive enzymes, providing insights into potential antiviral therapeutic strategies (Gao et al., 2007). Additionally, some new 4(3H)quinazolin-4-one derivatives have exhibited antibacterial activity, further highlighting the versatility of these compounds in combating microbial infections (Azab et al., 2009).
Cardiotonic and Vasorelaxant Effects A specific study on optically active 6-(4-(benzylamino)-7-quinazolinyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone (KF15232) derivatives has shown potent cardiotonic activity and myofibrillar Ca(2+)-sensitizing effect, suggesting potential for the treatment of congestive heart failure. These compounds have demonstrated significant cardiotonic effects and vasorelaxant effects in animal models, indicating their therapeutic potential in cardiovascular diseases (Nomoto et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(benzylamino)-7-(4-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-15-7-9-17(10-8-15)18-11-20-19(21(26)12-18)14-24-22(25-20)23-13-16-5-3-2-4-6-16/h2-10,14,18H,11-13H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMFVZAPCIARRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-fluorophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4061430.png)
![1-phenyl-3-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-2,5-pyrrolidinedione](/img/structure/B4061436.png)

![3,4-dimethoxy-N-(2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B4061473.png)
![N-{[4-(4-chloro-2-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-ethylbenzamide](/img/structure/B4061481.png)
![N-(2-(4-morpholinyl)-5-{4-oxo-3-[2-oxo-2-(1-piperidinyl)ethyl]-3,4-dihydro-1-phthalazinyl}phenyl)propanamide](/img/structure/B4061487.png)
methyl]benzamide](/img/structure/B4061488.png)
![2-[(5,6-di-2-furyl-1,2,4-triazin-3-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4061492.png)

![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-methyl-2-pyridinyl)acetamide](/img/structure/B4061517.png)
![2,4-dichloro-N-(2-{[(4-chlorobenzyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4061523.png)
![ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4061530.png)
![5-[4-(benzylsulfonyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4061534.png)
![2-{[4-(3-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4061536.png)